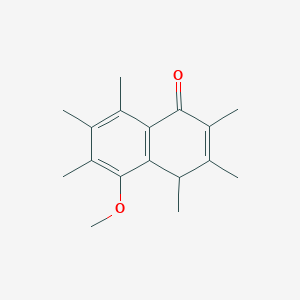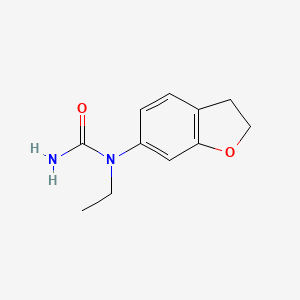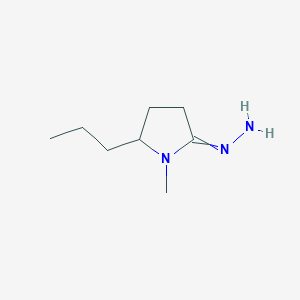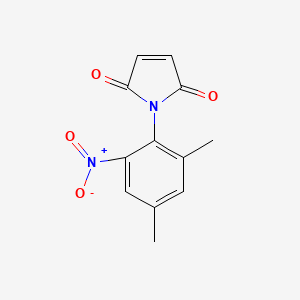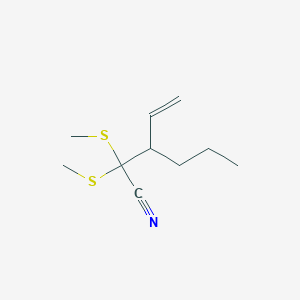
3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and two methylsulfanyl groups (-SCH3) attached to a hexane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile typically involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution. The reaction is carried out under reflux conditions to ensure complete conversion to the nitrile compound . Another method involves the nucleophilic addition of hydrogen cyanide (HCN) to carbonyl compounds, forming hydroxynitriles, which can then be further modified to obtain the desired nitrile .
Industrial Production Methods
Industrial production of nitriles, including this compound, often involves large-scale reactions using similar nucleophilic substitution or addition methods. The choice of reagents and conditions is optimized for yield and purity, with careful control of reaction parameters to minimize by-products .
化学反応の分析
Types of Reactions
3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Reagents such as Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and ketones.
科学的研究の応用
3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylsulfanyl groups can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Ethenyl-2,2-bis(methylthio)hexanenitrile: Similar structure but with different substituents.
2,2-Bis(methylsulfanyl)hexanenitrile: Lacks the ethenyl group.
Hexanenitrile: Basic structure without additional functional groups.
特性
CAS番号 |
61223-65-2 |
|---|---|
分子式 |
C10H17NS2 |
分子量 |
215.4 g/mol |
IUPAC名 |
3-ethenyl-2,2-bis(methylsulfanyl)hexanenitrile |
InChI |
InChI=1S/C10H17NS2/c1-5-7-9(6-2)10(8-11,12-3)13-4/h6,9H,2,5,7H2,1,3-4H3 |
InChIキー |
VFPVRUYFEHPJNC-UHFFFAOYSA-N |
正規SMILES |
CCCC(C=C)C(C#N)(SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)
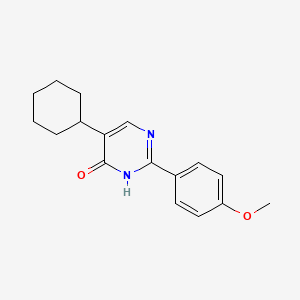
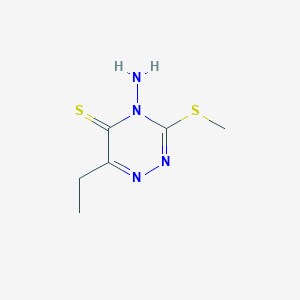

![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
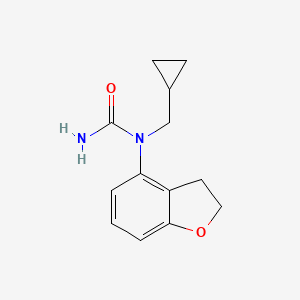
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)
![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)
![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)
